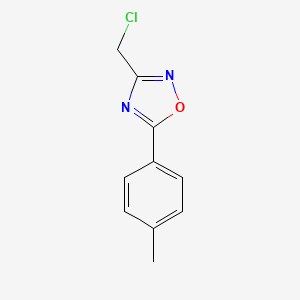
3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
説明
3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole, or CM4PO, is an organic compound commonly used in the synthesis of other compounds. It is a versatile reagent that can be used in a variety of laboratory experiments, from synthesis to analysis. CM4PO has numerous applications in the scientific research field, including its use as a catalyst, a reagent, and a ligand.
科学的研究の応用
Photoluminescent Properties and Mesomorphic Behavior
A study on 1,3,4-oxadiazole derivatives, closely related to the compound , highlighted their synthesis and characterization. These compounds showed cholesteric and nematic mesophases, displaying strong blue fluorescence emissions, which indicate their potential in photoluminescent materials and liquid crystal technology (Han et al., 2010).
Synthetic Methods and Applications
Another research focus has been on the synthesis methodologies of oxadiazoles, including 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole. These methods facilitate the creation of compounds used in pharmaceuticals and agrochemical products, demonstrating the compound's significance in drug and pesticide development (Bretanha et al., 2009).
Corrosion Inhibition
Research on oxadiazole derivatives also extends to their application in corrosion inhibition. Studies have shown that certain oxadiazole derivatives can significantly inhibit the corrosion of metals, suggesting a practical application for 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole derivatives in protecting industrial metals from corrosion (Kalia et al., 2020).
Electrochemical Synthesis
The electrochemical synthesis of 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives, closely related to our compound of interest, showcases a method for creating oxadiazole derivatives. This process underscores the versatility and efficiency of electrochemical methods in synthesizing complex organic compounds, potentially including 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole (Kumar, 2012).
Antibacterial Activity
Oxadiazole derivatives have been explored for their antibacterial activity. The design, synthesis, and characterization of various oxadiazole compounds, including those similar to 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole, have demonstrated significant antibacterial properties. This research suggests potential applications in developing new antibacterial agents (Rai et al., 2010).
特性
IUPAC Name |
3-(chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-12-9(6-11)13-14-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVIJHIIGWPJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502906 | |
| Record name | 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
CAS RN |
73217-33-1 | |
| Record name | 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




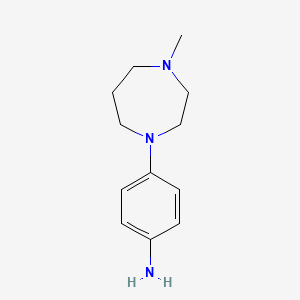

![4-(Chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1611073.png)

![7-chlorobenzo[b]thiophen-3(2H)-one](/img/structure/B1611075.png)
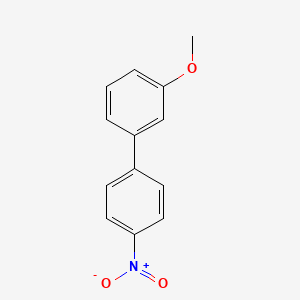

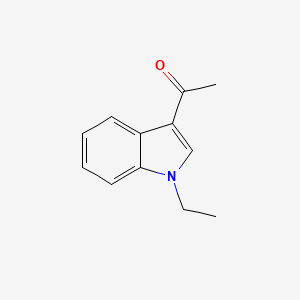
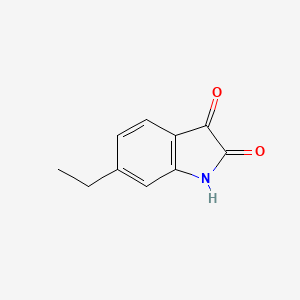
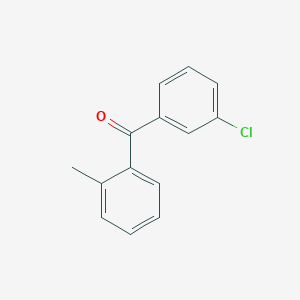
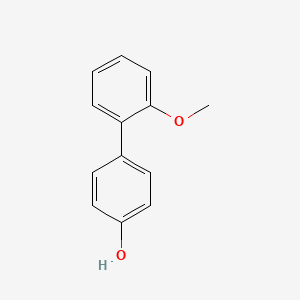
![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibutanoic acid](/img/structure/B1611085.png)
![Thieno[2,3-B]pyridin-6-amine](/img/structure/B1611086.png)